4-Chloro-2-pyridin-2-yl-1,8-naphthyridine
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Overview
Description
4-Chloro-2-pyridin-2-yl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chlorine atom at the 4th position, a pyridin-2-yl group at the 2nd position, and a naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere. This method yields 1,8-naphthyridine derivatives in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and multicomponent reactions are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-pyridin-2-yl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives .
Scientific Research Applications
4-Chloro-2-pyridin-2-yl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
2-Chloro-3-formyl-1,8-naphthyridine: A structurally related compound with different functional groups.
1,6-Naphthyridine: Known for its anticancer properties.
Uniqueness
4-Chloro-2-pyridin-2-yl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a pyridin-2-yl group at specific positions makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8ClN3 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-chloro-2-pyridin-2-yl-1,8-naphthyridine |
InChI |
InChI=1S/C13H8ClN3/c14-10-8-12(11-5-1-2-6-15-11)17-13-9(10)4-3-7-16-13/h1-8H |
InChI Key |
YYTFFJWVLRBOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |
Origin of Product |
United States |
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